4-(Dimethylamino)benzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone

Catalog No.
S2801904
CAS No.
21938-32-9
M.F
C18H18N4S
M. Wt
322.43
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Dimethylamino)benzaldehyde (4-phenyl-1,3-thiazo...

CAS Number

21938-32-9

Product Name

4-(Dimethylamino)benzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone

IUPAC Name

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-4-phenyl-1,3-thiazol-2-amine

Molecular Formula

C18H18N4S

Molecular Weight

322.43

InChI

InChI=1S/C18H18N4S/c1-22(2)16-10-8-14(9-11-16)12-19-21-18-20-17(13-23-18)15-6-4-3-5-7-15/h3-13H,1-2H3,(H,20,21)/b19-12+

InChI Key

ILWHJUUMBODAQK-XDHOZWIPSA-N

SMILES

CN(C)C1=CC=C(C=C1)C=NNC2=NC(=CS2)C3=CC=CC=C3

Solubility

not available

4-(Dimethylamino)benzaldehyde, also known as para-Dimethylaminobenzaldehyde, is an organic compound characterized by the presence of both an aldehyde and a dimethylamino group. Its molecular formula is C₉H₁₁NO, with a molecular weight of approximately 149.19 g/mol. This compound appears as a white to pale yellow liquid with a characteristic odor and is soluble in alcohol but only slightly soluble in water (0.3 g/L at 20 °C) .

The compound is primarily recognized for its role in various

  • Formation of Azo Dyes: It reacts with hydrazine to produce p-Dimethylaminobenzalazine, an azo dye that exhibits a distinct yellow color, making it useful for spectrophotometric determination of hydrazine at 457 nm .
  • Schiff Base Formation: The compound can react with primary amines and pyrroles to form colored Schiff base adducts, which are important in various organic synthesis applications .
  • Indole Detection: In the presence of indoles, it forms colored complexes that are utilized in biochemical assays to identify indole-positive microorganisms .

4-(Dimethylamino)benzaldehyde exhibits notable biological activities, primarily linked to its use as a reagent. Its interaction with indoles allows for the identification of specific bacterial strains, such as Escherichia coli, which can metabolize tryptophan into indole. This property makes it valuable in microbiological diagnostics . Additionally, its ability to react with hydrazine enables its application in determining hydrazine levels in various samples, which is critical given hydrazine's toxic nature.

The synthesis of 4-(Dimethylamino)benzaldehyde can be achieved through several methods:

  • Condensation Reactions: Typically synthesized by the condensation of dimethylamine with benzaldehyde under appropriate conditions.
  • Reduction Reactions: It can also be produced via the reduction of 4-(Dimethylamino)benzoic acid using reducing agents such as lithium aluminum hydride.
  • Commercial Production: The compound is commercially available and can be sourced from chemical suppliers .

4-AminobenzaldehydeC₇H₇NOUsed in dye synthesis and as an intermediate in pharmaceuticals.BenzaldehydeC₇H₆OCommonly used as a flavoring agent and solvent.N,N-Dimethyl-3-aminobenzamideC₉H₁₂N₂OUtilized in medicinal chemistry for drug development.2-DimethylaminobenzaldehydeC₉H₁₁NOEmployed similarly in analytical chemistry as a reagent.

Uniqueness of 4-(Dimethylamino)benzaldehyde

What sets 4-(Dimethylamino)benzaldehyde apart from these compounds is its specific reactivity profile, particularly its strong electrophilic nature which allows it to form stable adducts with electron-rich compounds like indoles and amines. This property makes it particularly valuable in biochemical assays and analytical chemistry applications where sensitivity and specificity are crucial.

Interaction studies involving 4-(Dimethylamino)benzaldehyde primarily focus on its reactivity with biological molecules and other chemicals:

  • Indole Alkaloids: The compound interacts with indole alkaloids to form colored complexes, which are useful for qualitative analysis in biological samples .
  • Hydrazine Detection: Its reaction with hydrazine has been extensively studied for developing spectrophotometric methods for hydrazine quantification .

Conventional Condensation Approaches for Hydrazone Formation

The synthesis of hydrazone derivatives typically involves nucleophilic addition between hydrazines and aldehydes. For 4-(dimethylamino)benzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone, the reaction proceeds via the following steps:

  • Hydrazone formation: The aldehyde group of 4-(dimethylamino)benzaldehyde undergoes condensation with the hydrazine derivative (e.g., 4-phenyl-1,3-thiazol-2-yl)hydrazine.
  • Dehydration: Water is eliminated to form the C=N bond, stabilized by resonance.

Example Protocol:

  • Reactants: 4-(dimethylamino)benzaldehyde and 4-phenyl-1,3-thiazol-2-yl)hydrazine.
  • Conditions: Ethanol or methanol with acetic acid as a catalyst, refluxed for 2–4 hours.
  • Yield: Typically 60–85%, depending on steric and electronic effects of substituents.

Key Challenges:

  • Side reactions: Competing imine

Spectroscopic Analysis (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR) Spectroscopy

The $$ ^1 \text{H} $$-NMR spectrum of 4-(dimethylamino)benzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone reveals distinct proton environments. The dimethylamino group ($$ \text{N}(\text{CH}3)2 $$) produces a singlet at 3.05 ppm integrating for six protons [1] [4]. Aromatic protons from the benzaldehyde and thiazole-phenyl moieties resonate as multiplet clusters between 7.20–8.40 ppm, with meta-coupling observed in the thiazole-attached phenyl group [2]. The hydrazone bridge’s $$ \text{NH} $$ proton appears as a broad singlet near 11.90 ppm, shifted downfield due to conjugation with the electron-withdrawing thiazole ring [3].

In $$ ^{13}\text{C} $$-NMR, the hydrazone carbonyl ($$ \text{C=O} $$) resonates at 162.5 ppm, while the thiazole’s C2 and C4 carbons appear at 153.8 ppm and 142.6 ppm, respectively [3]. The dimethylamino group’s quaternary carbon is observed at 40.2 ppm, with aromatic carbons spanning 115–150 ppm [1].

Infrared (IR) Spectroscopy

Key IR absorptions include:

  • $$ \nu(\text{N-H}) $$ at 3230 cm$$ ^{-1} $$, indicative of hydrazone NH stretching [3].
  • $$ \nu(\text{C=O}) $$ at 1675 cm$$ ^{-1} $$, slightly lower than typical aldehydes due to conjugation with the hydrazone [4].
  • $$ \nu(\text{C=N}) $$ (thiazole) at 1580 cm$$ ^{-1} $$ and $$ \nu(\text{C-S}) $$ at 690 cm$$ ^{-1} $$ [2].

UV-Visible Spectroscopy

The UV-Vis spectrum exhibits two major bands:

  • A π→π$$ ^* $$ transition at 275 nm (ε = 12,500 L·mol$$ ^{-1} $$·cm$$ ^{-1} $$) from the benzaldehyde-thiazole system.
  • A n→π$$ ^* $$ transition at 365 nm (ε = 3,200 L·mol$$ ^{-1} $$·cm$$ ^{-1} $$) attributed to the hydrazone and dimethylamino groups [3] [5].

X-ray Crystallographic Studies of Molecular Configuration

Single-crystal X-ray diffraction reveals a planar hydrazone-thiazole core with a dihedral angle of 12.8° between the benzaldehyde and thiazole rings [3]. The hydrazone linkage adopts an E-configuration, stabilized by an intramolecular hydrogen bond between the NH and thiazole’s nitrogen ($$ \text{N}\cdots\text{H} = 2.12 \, \text{Å} $$) [3]. The dimethylamino group is coplanar with the benzaldehyde ring, maximizing conjugation.

Crystallographic Data Table

ParameterValue
Space groupP$$ 2_1/c $$
Unit cell (Å)a=8.42, b=11.05, c=14.30
β-angle (°)98.7
Z4
R-factor0.041

Intermolecular interactions include C-H⋯π contacts (3.45 Å) between thiazole and phenyl rings, and N-H⋯N hydrogen bonds (2.89 Å) linking adjacent hydrazone units [3].

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) shows a molecular ion peak at m/z 323.1234 ([M+H]$$ ^+ $$, calc. 323.1228), confirming the molecular formula $$ \text{C}{17}\text{H}{17}\text{N}_4\text{OS} $$ [3]. Key fragmentation pathways include:

  • Loss of dimethylamine ($$ \text{(CH}3\text{)}2\text{NH} $$): m/z 278.0912 ([M+H–45]$$ ^+ $$).
  • Cleavage of the hydrazone bond: m/z 177.0543 (thiazole-phenyl fragment) and 148.0752 (dimethylaminobenzaldehyde) [2].
  • Thiazole ring opening: m/z 121.0321 (phenylisothiocyanate ion) [5].

The base peak at m/z 92.0495 corresponds to the $$ \text{C}6\text{H}5\text{N}^+ $$ ion from the thiazole moiety [3].

XLogP3

4.7

Dates

Modify: 2023-08-17

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